Bromuconazole

Fungicide Efficacy Fusarium Wilt Tomato Disease Control

Bromuconazole is a stereochemically defined (54/46 diastereomeric) triazole CYP51 inhibitor. Comparative studies confirm divergent potency against Fusarium oxysporum & Alternaria alternata, validated DON mycotoxin reduction in cereals. In Red Delicious apples, bloom sprays achieved 55–70% mouldy-core reduction, rivaling difenoconazole. Patented synergy with cyprodinil enables novel broad-spectrum formulations. This evidence-based profile makes it the strategic choice for targeted cereal and orchard fungicide R&D. Order analytical standard for residue analysis or formulation development.

Molecular Formula C13H12BrCl2N3O
Molecular Weight 377.1 g/mol
CAS No. 116255-48-2
Cat. No. B039883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromuconazole
CAS116255-48-2
Synonymsbromuconazole
Molecular FormulaC13H12BrCl2N3O
Molecular Weight377.1 g/mol
Structural Identifiers
SMILESC1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br
InChIInChI=1S/C13H12BrCl2N3O/c14-9-4-13(20-5-9,6-19-8-17-7-18-19)11-2-1-10(15)3-12(11)16/h1-3,7-9H,4-6H2
InChIKeyHJJVPARKXDDIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.33e-04 M
Acetone 32 g/100 ml;  dichloromethane 50 g/100 ml;  ethyl acetate 23 g/100 ml;  n-hexane 0.2 g/100ml;  MeOH 30 g/100 ml;  1-octanol 6 g/100 ml;  2-propanol 6 g/100 ml;  toluene 22 g/100 ml;  water (distilled) 61 mg/L;  water (pH 5) 52 mg/L
Moderate to high solubility in organic solvents.
In water, 50 mg/L at 25 °C
Solubility in water, mg/l at 25 °C: 50 (practically insoluble)

Structure & Identifiers


Interactive Chemical Structure Model





Bromuconazole (CAS 116255-48-2): Technical Baseline for Triazole Fungicide Procurement and Research


Bromuconazole (CAS 116255-48-2) is a foliar-applied, systemic conazole fungicide that inhibits sterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis [1]. It is widely used in agriculture for the control of a broad spectrum of ascomycete, basidiomycete, and deuteromycete pathogens in cereals, fruit, vegetables, and vines [2]. Commercially, it is a defined mixture of two diastereomers, which contributes to its distinct physicochemical and biological profile [3].

Beyond Class-Level Potency: Quantifiable Performance Gaps That Differentiate Bromuconazole from Common Triazole Alternatives


While bromuconazole shares the triazole mechanism of action with fungicides like tebuconazole and difenoconazole, its utility cannot be assumed to be interchangeable. Direct comparative studies reveal significant, quantifiable differences in both in vitro potency and in vivo efficacy against key pathogens. For instance, its performance against Fusarium oxysporum and Alternaria alternata diverges markedly from other in-class compounds, and its unique stereoisomeric composition influences its metabolic and environmental fate [1]. These data demonstrate that selecting a triazole for procurement or formulation requires moving beyond class-level assumptions to evaluate specific, evidence-based performance metrics [2].

Product-Specific Evidence Guide: Quantifying Bromuconazole's Differentiated Performance Profile


Superior In Vitro and In Vivo Efficacy Against Fusarium Wilt Compared to Benzimidazoles and Strobilurins

In a comparative study of six fungicides against Fusarium oxysporum f. sp. lycopersici, bromuconazole demonstrated significantly higher efficacy than benomyl, carbendazim, and azoxystrobin. Its in vitro potency was an order of magnitude greater, and this translated to superior in vivo disease control in glasshouse trials, establishing it as a top-tier performer [1].

Fungicide Efficacy Fusarium Wilt Tomato Disease Control

Comparable Field Efficacy to Difenoconazole in Controlling Apple Mouldy-Core at Lower In Vitro Potency

A study comparing bromuconazole and the premix Sygnum (pyraclostrobin+nicobifen) against Alternaria alternata on apples found that despite bromuconazole's lower in vitro potency (higher EC50), it achieved comparable or slightly better field efficacy in reducing infected fruits compared to the industry standard difenoconazole [1]. This highlights its strong performance under field conditions.

Apple Disease Management Alternaria alternata Field Efficacy Trials

Distinct Stereoisomeric Profile with Defined Diastereomer Ratio Influencing Biological and Environmental Fate

Bromuconazole exists as a defined mixture of two diastereomers, (2RS, 4RS) and (2RS, 4SR), in a specific ratio of 54/46 [1]. This is a quantifiable differentiation from many other triazole fungicides, which are often single isomers or different mixtures. The stereoisomeric composition directly impacts the compound's metabolism, with studies showing the (2R, 4S)-bromuconazole isomer has a significantly longer half-life during microsomal incubation than its antipodes [2]. This isomer-specific behavior can influence both its biological activity and its environmental persistence, providing a basis for advanced formulation strategies or more precise environmental risk assessments.

Stereochemistry Chiral Pesticides Environmental Fate

Demonstrated Synergistic Activity with Cyprodinil for Broad-Spectrum Formulations

Patent literature (HU-215571-B, originally assigned to Novartis) specifically claims a plant-microbicidal composition comprising synergistic amounts of bromuconazole (or tetraconazole) and cyprodinil [1]. This patented combination indicates a quantifiable synergistic effect that differentiates this specific mixture from either compound alone or from other triazole + anilinopyrimidine combinations. This is a key differentiator for developing proprietary or highly effective pre-mix formulations.

Synergistic Fungicides Formulation Science Patent Evidence

Evidence-Backed Application Scenarios for Bromuconazole Procurement and Deployment


Cereal Disease Management Programs Targeting Fusarium Head Blight and Mycotoxin Reduction

Based on studies confirming its activity against Fusarium spp. and its efficacy in reducing deoxynivalenol (DON) levels [1], bromuconazole is a strategically justified component in cereal fungicide programs. Its application, particularly in combination with tebuconazole (e.g., in products like Soleil), provides robust control of Fusarium head blight and helps mitigate mycotoxin contamination, a critical factor for grain quality and marketability.

Orchard Protection Against Apple Mouldy-Core Caused by Alternaria alternata

Field trials have demonstrated that bromuconazole sprays during the bloom period can reduce the incidence of mouldy-core in Red Delicious apples by 55-70%, a performance level that was found to be 'as effective as or better than' the standard treatment difenoconazole [2]. This makes bromuconazole a validated, effective alternative for orchardists managing this specific disease complex.

Development of Synergistic Premix Formulations with Cyprodinil

For agrochemical formulators, bromuconazole presents a unique opportunity backed by patent evidence for synergistic activity when combined with cyprodinil [3]. This pairing can be leveraged to create novel broad-spectrum fungicides with enhanced efficacy, potentially differentiating new products in a competitive market.

Analytical and Environmental Fate Research on Chiral Pesticides

The defined 54/46 diastereomeric mixture of bromuconazole [4] and its isomer-specific metabolic profiles [5] make it an ideal model compound for research into the environmental fate, stereoselective degradation, and risk assessment of chiral agrochemicals. This is of high value to academic and regulatory research institutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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